molecular formula C16H18N2O2 B7455677 3,5-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxamide

3,5-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxamide

Cat. No. B7455677
M. Wt: 270.33 g/mol
InChI Key: VGIBWTOENXWYRW-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as DMXAA and has been studied extensively for its anti-cancer properties.

Mechanism of Action

DMXAA works by activating the STING (Stimulator of Interferon Genes) pathway, which is an important part of the immune system. This activation leads to the production of type I interferons and other cytokines, which then stimulate the immune system to attack cancer cells. DMXAA has also been shown to inhibit the growth of blood vessels that supply nutrients to tumors, which can lead to their death.
Biochemical and Physiological Effects
DMXAA has been shown to have a variety of biochemical and physiological effects. It increases the production of cytokines, which leads to the activation of the immune system. It also inhibits the growth of blood vessels that supply nutrients to tumors, which can lead to their death. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

DMXAA has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, DMXAA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with. In addition, it has been shown to be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DMXAA. One area of research is the development of more effective delivery methods. DMXAA is not very soluble in water, which can limit its effectiveness in vivo. Another area of research is the development of combination therapies. DMXAA has been shown to work well in combination with other anti-cancer agents, and further studies in this area could lead to more effective treatments for cancer. Finally, there is ongoing research into the use of DMXAA for other diseases, such as viral infections and autoimmune disorders.
Conclusion
In conclusion, DMXAA is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It has been extensively studied for its anti-cancer properties and has shown promise in inducing tumor necrosis in a variety of cancer cell lines. DMXAA works by activating the immune system and increasing the production of cytokines, which leads to the destruction of cancer cells. While DMXAA has some limitations for lab experiments, it has several advantages and is a promising area of research for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of DMXAA involves the reaction of 3,5-dimethylisoxazole-4-carboxylic acid with 5,6,7,8-tetrahydronaphthalene-1-amine. This reaction is carried out in the presence of a coupling agent and a base. The resulting product is then purified through recrystallization to obtain DMXAA in its pure form.

Scientific Research Applications

DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. DMXAA works by activating the immune system and increasing the production of cytokines, which leads to the destruction of cancer cells.

properties

IUPAC Name

3,5-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-10-15(11(2)20-18-10)16(19)17-14-9-5-7-12-6-3-4-8-13(12)14/h5,7,9H,3-4,6,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIBWTOENXWYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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